REACTION_SMILES
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[C:1]([O:2][CH:5]1[CH:6]([O:7][C:8]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[O:15])[CH:16]([O:17][C:18]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[O:25])[CH:26]([CH2:28][O:29][C:30]([c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)=[O:37])[O:27]1)(=[O:3])[CH3:4].[C:38](#[N:39])[Si:40]([CH3:41])([CH3:42])[CH3:43].[C:45](=[O:46])([O-:47])[OH:48].[CH:50]([Cl:51])([Cl:52])[Cl:53].[Cl-:44].[Cl:54][CH2:55][CH2:56][Cl:57].[Na+:49]>>[CH:5]1([C:38]#[N:39])[CH:6]([O:7][C:8]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[O:15])[CH:16]([O:17][C:18]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[O:25])[CH:26]([CH2:28][O:29][C:30]([c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)=[O:37])[O:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC1OC(COC(=O)c2ccccc2)C(OC(=O)c2ccccc2)C1OC(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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N#CC1OC(COC(=O)c2ccccc2)C(OC(=O)c2ccccc2)C1OC(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([O:2][CH:5]1[CH:6]([O:7][C:8]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[O:15])[CH:16]([O:17][C:18]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[O:25])[CH:26]([CH2:28][O:29][C:30]([c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)=[O:37])[O:27]1)(=[O:3])[CH3:4].[C:38](#[N:39])[Si:40]([CH3:41])([CH3:42])[CH3:43].[C:45](=[O:46])([O-:47])[OH:48].[CH:50]([Cl:51])([Cl:52])[Cl:53].[Cl-:44].[Cl:54][CH2:55][CH2:56][Cl:57].[Na+:49]>>[CH:5]1([C:38]#[N:39])[CH:6]([O:7][C:8]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[O:15])[CH:16]([O:17][C:18]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[O:25])[CH:26]([CH2:28][O:29][C:30]([c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)=[O:37])[O:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC1OC(COC(=O)c2ccccc2)C(OC(=O)c2ccccc2)C1OC(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCCl
|
Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Type
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product
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Smiles
|
N#CC1OC(COC(=O)c2ccccc2)C(OC(=O)c2ccccc2)C1OC(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |